An In-depth Technical Guide to the Chemical Structure of Rasagiline N-Carbamoyl β-D-Glucuronide
An In-depth Technical Guide to the Chemical Structure of Rasagiline N-Carbamoyl β-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical structure, formation, and characterization of Rasagiline N-Carbamoyl β-D-Glucuronide, a significant, albeit less common, metabolite of the anti-Parkinsonian drug, rasagiline. As a secondary amine, rasagiline undergoes extensive metabolism, primarily through N-dealkylation and hydroxylation, followed by conjugation reactions. The formation of an N-carbamoyl glucuronide represents a unique metabolic pathway involving the incorporation of carbon dioxide. This document delineates the molecular architecture of this metabolite, proposes its biosynthetic pathway, and offers detailed, field-proven methodologies for its synthesis and structural elucidation using advanced analytical techniques. This guide is intended to serve as a vital resource for researchers in drug metabolism, pharmacology, and analytical chemistry, providing the foundational knowledge and practical protocols necessary for the identification and characterization of this and similar drug metabolites.
Introduction to Rasagiline and its Metabolism
Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B) utilized in the management of Parkinson's disease[1]. Its therapeutic action is primarily attributed to the inhibition of dopamine degradation in the brain. Upon administration, rasagiline undergoes extensive hepatic biotransformation. The primary metabolic pathways involve the cytochrome P450 (CYP) system, with CYP1A2 being the major isoenzyme responsible for its metabolism[1][2][3].
The main routes of metabolism are:
-
N-dealkylation: This process yields the major metabolite, (R)-1-aminoindan[1][4][5][6][7].
-
Hydroxylation: This leads to the formation of 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI)[5][8].
These phase I metabolites, along with the parent drug, can then undergo phase II conjugation reactions, predominantly glucuronidation, to facilitate their excretion[1]. While direct N-glucuronidation is a possibility, the formation of an N-carbamoyl glucuronide represents a more complex and mechanistically interesting pathway.
The Chemical Structure of Rasagiline N-Carbamoyl β-D-Glucuronide
The definitive chemical structure of Rasagiline N-Carbamoyl β-D-Glucuronide is systematically named (2S,3S,4S,5R,6S)-6-((((R)-2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)carbamoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[9][10].
The molecule is a conjugate of three distinct chemical entities:
-
Rasagiline Moiety: The core structure of the parent drug, (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, which is a secondary amine.
-
N-Carbamoyl Linker: A carbamoyl group (-N(R)-C(=O)-) that connects the rasagiline nitrogen to the glucuronic acid.
-
β-D-Glucuronide Moiety: A molecule of glucuronic acid attached via an O-glycosidic bond to the carbamoyl group. The β configuration at the anomeric carbon (C-1) is typical for drug glucuronides.
The key structural feature is the N-carbamoyl linkage. Unlike a direct N-glucuronide where the glucuronic acid is attached directly to the nitrogen of rasagiline, here a carbonyl group is inserted, forming a carbamate.
Proposed Biosynthetic Pathway
The formation of N-carbamoyl glucuronides is a recognized, though less frequent, metabolic pathway for primary and secondary amine-containing drugs. It is generally understood to be a two-step process[11]:
-
Non-enzymatic Carbamylation: Rasagiline, being a secondary amine, can react non-enzymatically with endogenous carbon dioxide (in the form of bicarbonate) to form a transient carbamic acid intermediate.
-
Enzymatic Glucuronidation: This carbamic acid intermediate is then rapidly conjugated with UDP-glucuronic acid (UDPGA), a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form the stable N-carbamoyl glucuronide[12][13][14].
The specific UGT isoforms responsible for the glucuronidation of the rasagiline-derived carbamic acid have not been definitively identified in the literature. However, members of the UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of a wide array of drugs and xenobiotics and are the likely candidates[15][16].
Caption: Proposed metabolic pathway for the formation of Rasagiline N-Carbamoyl β-D-Glucuronide.
Methodologies for Synthesis and Structural Elucidation
The definitive identification and characterization of drug metabolites are paramount in drug development. Below are detailed protocols for the synthesis and structural confirmation of Rasagiline N-Carbamoyl β-D-Glucuronide.
Hypothetical Synthesis of Rasagiline N-Carbamoyl β-D-Glucuronide
This protocol is a hypothetical adaptation based on established methods for the synthesis of similar compounds.
Objective: To chemically synthesize Rasagiline N-Carbamoyl β-D-Glucuronide for use as an analytical standard.
Materials:
-
Rasagiline hydrochloride
-
Triphosgene or a similar phosgene equivalent
-
A protected glucuronic acid derivative (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Reagents for deprotection (e.g., lithium hydroxide)
-
HPLC system for purification
Step-by-Step Protocol:
-
Formation of Rasagiline Carbamoyl Chloride:
-
Dissolve rasagiline hydrochloride in anhydrous dichloromethane and add a stoichiometric excess of a non-nucleophilic base like triethylamine to liberate the free base.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene in dichloromethane. The reaction forms an intermediate carbamoyl chloride.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Conjugation with Protected Glucuronic Acid:
-
To the solution containing the rasagiline carbamoyl chloride, add the protected glucuronic acid derivative.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Deprotection:
-
Once the conjugation is complete, evaporate the solvent.
-
Dissolve the residue in a suitable solvent system (e.g., methanol/water) and add a deprotecting agent such as lithium hydroxide to remove the acetyl and methyl protecting groups.
-
Monitor the deprotection by LC-MS.
-
-
Purification:
-
Neutralize the reaction mixture and concentrate it.
-
Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a water/acetonitrile gradient containing a small amount of formic acid or ammonium acetate.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified Rasagiline N-Carbamoyl β-D-Glucuronide.
-
Structural Elucidation and Characterization
Objective: To confirm the chemical structure of the synthesized or isolated metabolite.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
Protocol:
-
Chromatographic Separation:
-
Inject the purified sample onto a C18 column.
-
Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Acquire data in positive electrospray ionization mode.
-
Perform a full scan to determine the accurate mass of the parent ion.
-
Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern.
-
Expected Data and Interpretation:
| Parameter | Expected Value/Observation | Rationale |
| Molecular Formula | C19H21NO8 | Based on the chemical structure[9]. |
| Monoisotopic Mass | 391.1267 | Calculated for C19H21NO8. |
| [M+H]+ | m/z 392.1340 | Protonated parent molecule. |
| Key MS/MS Fragment 1 | m/z 172.1 | Loss of the glucuronic acid and carbamoyl moieties, corresponding to the protonated rasagiline. |
| Key MS/MS Fragment 2 | m/z 117.1 | A known fragment of rasagiline, likely from the indane ring[17][18]. |
| Key MS/MS Fragment 3 | Neutral loss of 176 Da | Characteristic loss of the glucuronic acid moiety. |
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified metabolite in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Expected Spectral Features:
-
¹H NMR:
-
Signals corresponding to the aromatic and aliphatic protons of the rasagiline moiety.
-
A characteristic signal for the anomeric proton of the β-glucuronide, typically a doublet with a coupling constant of ~7-8 Hz.
-
Signals for the remaining sugar protons of the glucuronide moiety.
-
-
¹³C NMR:
-
Signals for the carbons of the rasagiline skeleton.
-
A signal for the carbamoyl carbonyl carbon.
-
Signals for the carbons of the glucuronic acid, including the anomeric carbon (C-1') and the carboxyl carbon (C-6').
-
-
2D NMR (HMBC): Long-range correlations between the anomeric proton of the glucuronide and the carbamoyl carbonyl carbon, and between the protons on the rasagiline moiety and the carbamoyl carbonyl, would definitively confirm the connectivity.
Caption: Experimental workflow for the synthesis and structural elucidation of Rasagiline N-Carbamoyl β-D-Glucuronide.
Conclusion
The structural elucidation of drug metabolites is a critical component of drug development, ensuring a comprehensive understanding of a drug's fate in the body. Rasagiline N-Carbamoyl β-D-Glucuronide, while not the primary metabolite of rasagiline, represents an important biotransformation product. Its formation via a carbamic acid intermediate highlights a less common but significant metabolic pathway for amine-containing pharmaceuticals. The methodologies outlined in this guide provide a robust framework for the synthesis and definitive characterization of this metabolite, leveraging the strengths of modern analytical techniques. A thorough understanding of such metabolites is essential for a complete safety and efficacy profile of any therapeutic agent.
References
- Rasagiline - Wikipedia. (n.d.).
- US8901352B2 - Method for the synthesis of rasagiline - Google Patents. (n.d.).
- EP2663545B1 - A new method for the synthesis of rasagiline - Google Patents. (n.d.).
- Mass spectra (A) Rasagiline Parent ion, (B) Rasagiline Product ion, (C) Rasagiline-13 C 3 mesylate Parent ion, and (D) Rasagiline-13 C 3 mesylate Product ion. - ResearchGate. (n.d.).
- Rasagiline N-Carbamoyl β-D-Glucuronide | CAS No- NA - Chemicea. (n.d.).
- Validated LC-MS/MS Method for Quantitative Determination of Rasagiline in Human Plasma and Its Application to a Pharmacokinetic Study - PubMed. (2008).
- Rasagiline N-Carbamoyl Glucuronide | CAS No: NA. (n.d.).
- Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinsonls Disease with Neuroprotective Pote. (2010).
- Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed. (2016).
- Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study | Request PDF - ResearchGate. (2025).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2019).
- Rasagiline Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.).
- Glucuronosyltransferase - Wikipedia. (n.d.).
- an efficient single-pot racemization of s (-) rasagiline: a byproduct of anti-parkinson's drug - International Journal of Pharmaceutical Sciences Review and Research. (2011).
- Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC. (n.d.).
- MS 2 spectra of the N-carbamoyl glucuronide metabolite of 1 (M1)... - ResearchGate. (n.d.).
- Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - MDPI. (2022).
- rac-Rasagiline-13C3 N-Carbamoyl beta-D-Glucuronide - LGC Standards. (n.d.).
- 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds - Eurasian Journal of Chemistry. (n.d.).
- Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. | Semantic Scholar. (n.d.).
- Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.).
- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013).
- Rasagiline: New Treatment for Parkinson's Disease - Page 5 - Medscape. (2006).
- IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABOLITE AMINOINDAN. (n.d.).
- Trace level quantification of N-nitrosorasagiline in rasagiline tablets by LC-TQ-MS/MS. (2024).
- Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. (n.d.).
- Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. (2016).
- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - MDPI. (2021).
Sources
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. medscape.com [medscape.com]
- 3. xenotech.com [xenotech.com]
- 4. rmmj.org.il [rmmj.org.il]
- 5. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rasagiline N-Carbamoyl β-D-Glucuronide | CAS No- NA | NA [chemicea.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 13. xenotech.com [xenotech.com]
- 14. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
- 16. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
